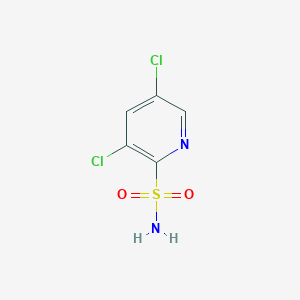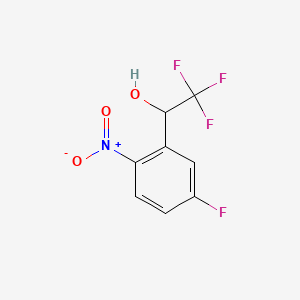
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-Fluoro-2-nitrobenzaldehyde} + \text{Trifluoroacetaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(5-fluoro-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-ol
Uniqueness
2,2,2-Trifluoro-1-(5-fluoro-2-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which influences its chemical reactivity and potential applications. The presence of both trifluoromethyl and nitrophenyl groups provides a distinctive combination of electronic and steric effects, making it valuable for various research and industrial purposes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H5F4NO3 |
|---|---|
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-4-1-2-6(13(15)16)5(3-4)7(14)8(10,11)12/h1-3,7,14H |
InChI-Schlüssel |
UYGYINOQJOTYFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(C(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


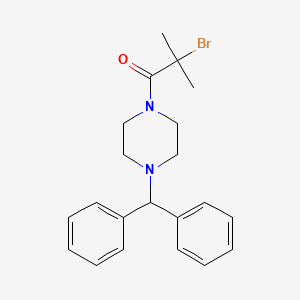
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)
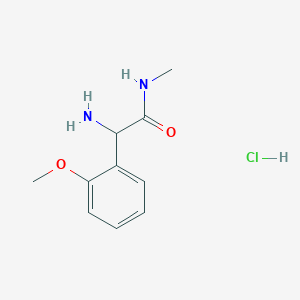

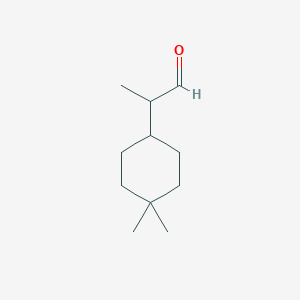
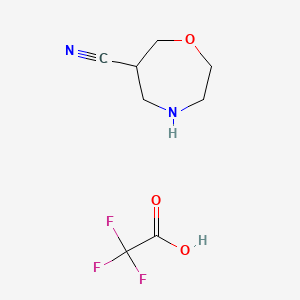
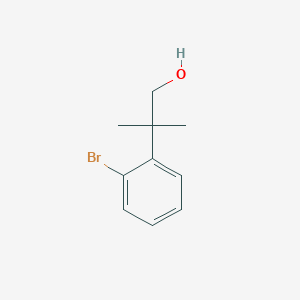


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

